molecular formula C28H29N3O2S B2782652 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline CAS No. 866843-36-9

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline

Cat. No.: B2782652
CAS No.: 866843-36-9
M. Wt: 471.62
InChI Key: GDMLASFGTSDKEU-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at position 3 with a benzenesulfonyl group, at position 4 with a 4-benzylpiperazinyl moiety, and at position 6 with an ethyl group.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2S/c1-2-22-13-14-26-25(19-22)28(27(20-29-26)34(32,33)24-11-7-4-8-12-24)31-17-15-30(16-18-31)21-23-9-5-3-6-10-23/h3-14,19-20H,2,15-18,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMLASFGTSDKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be attached via nucleophilic substitution. This step involves reacting the sulfonylated quinoline with 4-benzylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 4-(4-benzylpiperazin-1-yl)benzoate

The synthesis of ethyl 4-(4-benzylpiperazin-1-yl)benzoate , a related compound, involves the reaction of 1-benzylpiperazine hydrochloride with ethyl 4-fluorobenzoate in N,N-dimethylformamide (DMF) under reflux conditions. This reaction is a nucleophilic aromatic substitution, where the piperazine acts as a nucleophile, replacing the fluorine atom in the benzoate ester .

ReactantsConditionsProductYield
Ethyl 4-fluorobenzoate, 1-benzylpiperazine hydrochlorideDMF, reflux, 16 hEthyl 4-(4-benzylpiperazin-1-yl)benzoate69.7%

Nucleophilic Substitution

Given the presence of a quinoline ring and a benzenesulfonyl group, 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline could undergo nucleophilic substitution reactions. The sulfonyl group is generally stable but can be involved in reactions where strong nucleophiles are present.

Hydrogen Bonding and π-π Interactions

In the solid state, compounds like 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline may exhibit hydrogen bonding and π-π interactions, similar to those observed in other aromatic compounds . These interactions can influence the crystal structure and physical properties of the compound.

Future Research Directions

  • Synthesis Optimization : Investigate optimal conditions for synthesizing 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline , potentially using methods similar to those for related quinoline derivatives.

  • Reactivity Studies : Conduct detailed studies on the reactivity of the compound, focusing on nucleophilic substitution and other potential reactions.

  • Crystal Structure Analysis : Perform crystal structure analysis to understand the molecular packing and interactions in the solid state.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoline core substituted with a benzenesulfonyl group and a piperazine moiety, which contributes to its biological activity. The molecular formula is C22H26N2O2SC_{22}H_{26}N_2O_2S, with a molecular weight of approximately 398.52 g/mol. The structural characteristics allow for interactions with various biological targets, making it a candidate for further investigation.

Anticancer Properties

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer activity. The presence of the piperazine group may enhance the compound's ability to interact with cellular targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline could be explored for its anticancer potential .

Antimicrobial Effects

Quinoline derivatives are known for their antimicrobial properties. The sulfonamide group in this compound may contribute to its ability to inhibit bacterial growth. Preliminary studies on related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent .

Synthesis Pathways

The synthesis of 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline typically involves multi-step reactions starting from commercially available precursors. The following general steps outline the synthesis pathway:

  • Formation of the Quinoline Core : Starting materials such as substituted anilines and acetylenes undergo cyclization reactions to form the quinoline structure.
  • Introduction of the Piperazine Moiety : The piperazine ring is introduced through nucleophilic substitution reactions.
  • Sulfonation : The benzenesulfonyl group is added via electrophilic aromatic substitution, enhancing the compound's solubility and biological activity.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including those similar to 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline, for their ability to inhibit cancer cell proliferation. Results indicated that modifications at the piperazine position significantly influenced anticancer activity, with certain derivatives showing IC50 values in the low micromolar range .

Case Study: Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial properties of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. Compounds with similar structural features to 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline exhibited promising antibacterial activity, suggesting that this compound could also be effective against resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerQuinoline DerivativesInhibition of cancer cell proliferation
AntimicrobialSulfonamide CompoundsEffective against Gram-positive/negative bacteria

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzenesulfonyl group can interact with active sites of enzymes, while the piperazine moiety may enhance binding affinity through hydrophobic interactions.

Molecular Targets and Pathways

    Enzymes: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.

    Receptors: It may interact with G-protein coupled receptors or ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations at Position 6 of the Quinoline Core

The substituent at position 6 significantly alters physicochemical and pharmacological properties:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound Ethyl (-CH2CH3) C26H25N3O2S* ~477.0* High lipophilicity, moderate solubility
6-Ethoxy analog () Ethoxy (-OCH2CH3) C27H27N3O3S 497.6 Increased polarity, improved aqueous solubility
6-Chloro analog () Chlorine (-Cl) C26H24ClN3O2S 478.01 Electron-withdrawing effect, enhanced stability
6,7-Dimethoxy analog () Methoxy (-OCH3) at 6,7 C28H29N3O4S 503.61 High hydrophilicity, potential H-bonding

*Estimated based on structural similarity to .

  • Ethyl vs. Ethoxy: The ethyl group (non-polar) enhances lipophilicity, favoring blood-brain barrier penetration, whereas ethoxy introduces polarity, improving solubility but reducing membrane permeability .
  • Chloro Substituent: The 6-chloro analog () may exhibit stronger electron-withdrawing effects, altering quinoline ring electron density and enhancing interactions with aromatic residues in enzyme active sites .
  • Dimethoxy Groups : The 6,7-dimethoxy analog () likely has reduced bioavailability due to increased hydrophilicity but may engage in hydrogen bonding with biological targets .

Modifications to the Benzenesulfonyl Group

  • 4-Chlorobenzenesulfonyl () : The addition of chlorine to the benzenesulfonyl group increases lipophilicity and may improve metabolic stability by resisting oxidative degradation. However, it could reduce aqueous solubility .

Piperazinyl Substitutions

  • 4-Phenylpiperazinyl () : Direct attachment of a phenyl group introduces rigidity, which might limit conformational flexibility but enhance selectivity for specific receptors .

Heterocyclic Core Variations

Compounds with cinnoline cores () exhibit distinct electronic properties compared to quinoline. For example, 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b) has a fluorine atom at position 6, which could enhance dipole interactions with targets. However, cinnoline’s reduced aromaticity compared to quinoline might lower binding affinity in certain contexts .

Pharmacological Implications

  • Ethyl and Chloro Substituents : Favor CNS-targeting applications due to lipophilicity.
  • Ethoxy and Methoxy Groups : Suitable for peripheral targets requiring enhanced solubility.
  • 4-Chlorobenzenesulfonyl : May improve pharmacokinetic profiles in prolonged therapies .

Biological Activity

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. Its structure incorporates a piperazine moiety, which is known for its biological activity, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline is C28H29N3O3SC_{28}H_{29}N_3O_3S, with a molecular weight of approximately 487.62 g/mol. The compound features a quinoline backbone substituted with a benzenesulfonyl group and a piperazine ring, which are key to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The piperazine component is known to enhance binding affinity to neuroreceptors, particularly those involved in neurotransmission and inflammatory responses.

Key Mechanisms:

  • Receptor Antagonism : The compound has been shown to act as an antagonist at certain G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters.
  • Inhibition of Chemokine Receptors : Studies indicate that compounds similar to this one can inhibit CCR3-mediated signaling pathways, which are involved in allergic responses and inflammation .

Biological Activity and Pharmacological Effects

Research has demonstrated various biological activities associated with this compound:

Antiinflammatory Activity

The compound exhibits significant anti-inflammatory properties by inhibiting the chemotaxis of eosinophils, which are key players in allergic reactions. This effect is mediated through the blockade of CCR3 receptors, reducing the influx of these cells into inflamed tissues .

Antitumor Activity

Preliminary studies suggest that quinoline derivatives possess cytotoxic effects against various cancer cell lines. The presence of the benzenesulfonyl and piperazine groups may contribute to enhanced selectivity towards tumor cells while sparing normal cells .

Neuropharmacological Effects

Given its structure, this compound may also influence central nervous system (CNS) activity. Piperazine derivatives are often studied for their potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems such as serotonin and dopamine .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline.

StudyFindings
Study 1Demonstrated that similar quinoline derivatives effectively inhibit CCR3-mediated eosinophil chemotaxis in vitro .
Study 2Reported cytotoxic effects on cancer cell lines, suggesting potential for development as an anticancer agent .
Study 3Investigated neuropharmacological effects, indicating possible anxiolytic properties through modulation of serotonin receptors .

Q & A

Q. Q1. What are the established synthetic routes for 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline, and what key reagents are involved?

The synthesis typically involves:

  • Quinoline core formation : Cyclization of substituted anilines with ethyl acetoacetate under acidic conditions.
  • Sulfonylation : Introduction of the benzenesulfonyl group using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Piperazine coupling : Reaction of 4-chloroquinoline derivatives with 4-benzylpiperazine via nucleophilic aromatic substitution, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
    Key characterization methods include 1^1H/13^{13}C NMR for verifying substituent positions and HPLC-MS for assessing purity (>95%) .

Structural Confirmation

Q. Q2. How can researchers resolve ambiguities in the spatial configuration of the benzylpiperazine substituent?

X-ray crystallography is the gold standard for determining spatial configuration, as it provides bond angles and torsion critical for understanding steric interactions. If crystals are unavailable, density functional theory (DFT)-based computational modeling can predict preferred conformations by comparing energy minima of rotamers .

Basic Biological Screening

Q. Q3. What preliminary assays are recommended to evaluate the compound’s biological activity?

  • In vitro enzyme inhibition : Test against kinases (e.g., PI3K) or proteases using fluorometric assays.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility assessment : Employ shake-flask methods in PBS (pH 7.4) to guide dosing in follow-up studies .

Advanced Reaction Optimization

Q. Q4. How can researchers optimize the yield of the sulfonylation step while minimizing side products?

Use design of experiments (DOE) to evaluate variables:

  • Temperature : 0–25°C (lower temps reduce sulfonic acid byproducts).
  • Base stoichiometry : 1.2–2.0 equivalents of triethylamine.
  • Solvent : Dichloromethane vs. THF (polar aprotic solvents enhance reactivity).
    Statistical tools like response surface methodology (RSM) can identify ideal conditions (e.g., 10°C, 1.5 eq base, DCM), achieving yields >85% .

Data Contradiction Analysis

Q. Q5. How should researchers address conflicting reports on the compound’s efficacy against bacterial vs. cancer targets?

  • Comparative assays : Re-test under standardized conditions (e.g., fixed ATP concentration in kinase assays).
  • Structural analogs : Synthesize derivatives to isolate the role of the ethyl group (6-position) and benzylpiperazine moiety.
  • Meta-analysis : Cross-reference studies for methodological differences (e.g., cell line selection, endpoint measurements) .

Advanced SAR Studies

Q. Q6. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

  • Analog synthesis : Replace the benzenesulfonyl group with toluenesulfonyl or naphthalenesulfonyl to assess electronic effects.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or topoisomerases.
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity, e.g., logP changes from the ethyl group .

Stability and Degradation Pathways

Q. Q7. What analytical methods are suitable for identifying degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (ICH Q1B) stress.
  • LC-HRMS/MS : Identify degradation products (e.g., quinoline ring oxidation or sulfonamide cleavage).
  • Kinetic modeling : Determine activation energy (Ea_a) via Arrhenius plots to predict shelf-life .

Advanced Target Identification

Q. Q8. How can researchers identify novel biological targets for this compound?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged analog.
  • CRISPR-Cas9 screens : Perform genome-wide knockout studies to identify sensitized/resistant pathways.
  • Thermal shift assays (TSA) : Detect target engagement by monitoring protein melting temperature shifts .

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